N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of fluorinated aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine under reflux in 1-propanol can yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-phenylacetamide
- **N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]benzamide
Uniqueness
N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of fluorinated aromatic rings and heterocyclic structures, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N5O/c19-11-4-1-2-6-15(11)27-14-7-3-5-12(10(14)9-23-27)24-17(28)13-8-16(26-25-13)18(20,21)22/h1-2,4,6,8-9,12H,3,5,7H2,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFXGGZDTLHDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=C3F)NC(=O)C4=NNC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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